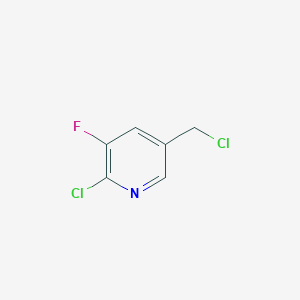
3-Bromo-8-methylquinolin-6-ol
Übersicht
Beschreibung
3-Bromo-8-methylquinolin-6-ol is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.084. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Intermediates
Research on 3-Bromo-8-methylquinolin-6-ol and related compounds primarily focuses on their roles in chemical synthesis. These compounds serve as key intermediates in the preparation of various derivatives and complex molecules. For instance, studies have explored their use in synthesizing halogenated quinolines, a class of compounds with diverse applications in pharmaceuticals and materials science. The efficient and simple synthetic routes for key intermediates like 6- and 7-bromo-2-methylquinoline-5,8-diones highlight the significance of these molecules in organic synthesis (Choi & Chi, 2004).
Biological Applications
Some studies have investigated the biological applications of compounds related to this compound. For example, the synthesis of new 6-Bromoquinolin-4-ol derivatives and their potential antibacterial activities against various strains, including ESBL producing Escherichia coli and MRSA, are significant. These studies not only reveal the compound's utility in creating effective antibacterial agents but also demonstrate the broader potential of such derivatives in addressing critical healthcare challenges (Arshad et al., 2022).
Material Science and Analytical Chemistry
In the realm of material science and analytical chemistry, derivatives of this compound have been utilized in the development of chloride-sensitive fluorescent probes. These probes, synthesized by reacting 6-methylquinoline with various halides, have applications in determining chloride ion concentrations in biological systems, showcasing the compound's relevance in analytical methodologies and sensor development (Geddes et al., 2001).
Corrosion Inhibition
Another interesting application is in the field of corrosion inhibition. Novel derivatives of 8-hydroxyquinoline, closely related to this compound, have been synthesized and characterized for their effectiveness in inhibiting acid corrosion in metals. This research indicates the compound's potential utility in industrial applications, particularly in protecting metals from corrosive environments (Rouifi et al., 2020).
Eigenschaften
IUPAC Name |
3-bromo-8-methylquinolin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-9(13)4-7-3-8(11)5-12-10(6)7/h2-5,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUJWAFBLPHKIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=CC(=CN=C12)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfinyl)-N-methylacetamide](/img/structure/B2729540.png)

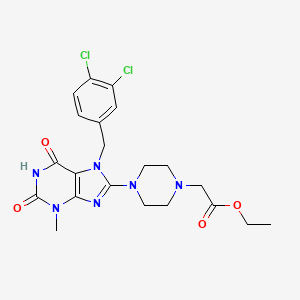
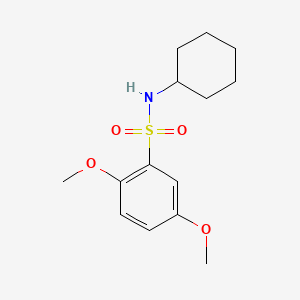
![2-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclohex-2-en-1-ol](/img/structure/B2729549.png)
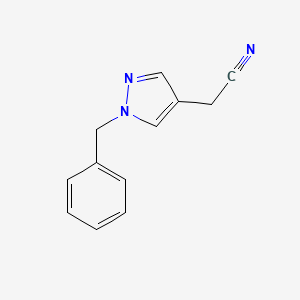


![2,4-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2729554.png)
![N-(2,6-Difluorophenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2729555.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methoxybenzamide](/img/structure/B2729556.png)
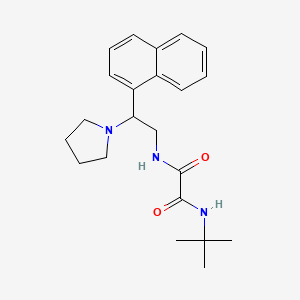
![5-(4-acetylpiperazin-1-yl)-3-(2-(azepan-1-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2729559.png)
